JDTic - 361444-66-8

JDTic

Catalog Number: EVT-339623
CAS Number: 361444-66-8
Molecular Formula: C28H39N3O3
Molecular Weight: 465.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

JDTic is a potent and selective κ-opioid receptor (KOR) antagonist. [, , , , , , , , , , , , , , , , ] It is classified as a non-opiate, small-molecule antagonist. [, ] This unique characteristic distinguishes it from traditional opioid antagonists, which are typically derived from opiate compounds. JDTic plays a critical role in scientific research, particularly in investigating the functions of KORs and exploring potential therapeutic applications for KOR antagonists in various conditions.

Future Directions
  • Developing JDTic Analogues with Improved Pharmacokinetic Properties: Although JDTic exhibits potent KOR antagonism, its long duration of action and tendency to accumulate in the brain pose potential challenges for clinical use. Future studies could focus on developing JDTic analogues with shorter durations of action and reduced brain penetration to improve their safety and clinical applicability. [, , , , ]

Norbinaltorphimine (nor-BNI)

Compound Description: Norbinaltorphimine is a selective κ-opioid receptor (KOR) antagonist. It is frequently used as a tool compound in research to investigate the role of KORs in various biological processes, including pain, addiction, and mood disorders. Nor-BNI is known for its exceptionally long duration of action, lasting for several days to weeks after a single administration. [, , , , , , , ]

GNTI (5′-Guanidinonaltrindole)

Compound Description: GNTI is a potent and selective KOR antagonist. It exhibits a prolonged duration of action, similar to nor-BNI, but it is structurally distinct from both nor-BNI and JDTic. [, , ]

U50,488 (trans-3,4-Dichloro-N-methyl-N-[2-(1-pyrrolidinyl)cyclohexyl]benzeneacetamide)

Compound Description: U50,488 is a selective KOR agonist commonly used in research to investigate the effects of KOR activation. It induces various physiological responses, including antinociception, diuresis, and dysphoria. [, , , , , ]

Relevance: U50,488 serves as a pharmacological tool to study the effects of KOR activation, which JDTic antagonizes. The ability of JDTic to block U50,488-induced effects, such as diuresis and antinociception, demonstrates its efficacy as a KOR antagonist. [, , , , , ]

Enadoline

Compound Description: Enadoline is a selective KOR agonist. It has been investigated for its potential analgesic effects. []

Relevance: Enadoline's activity as a KOR agonist allows researchers to assess the antagonist properties of JDTic. The fact that JDTic effectively blocks the effects of enadoline further confirms its selectivity and potency as a KOR antagonist. []

Sufentanil

Compound Description: Sufentanil is a potent μ-opioid receptor (MOR) agonist primarily used for its analgesic effects. []

Relevance: Sufentanil helps to demonstrate the selectivity profile of JDTic. Because JDTic does not antagonize the analgesic effects of sufentanil, it indicates that JDTic is selective for KOR and does not significantly interact with MORs. []

Salvinorin A (SalA)

Compound Description: Salvinorin A is a potent and selective KOR agonist found in the Salvia divinorum plant. It is known for its rapid onset and short duration of action, producing hallucinogenic effects. [, , , ]

Relevance: Salvinorin A shares a binding site on the KOR with JDTic, albeit with opposite pharmacological effects. Structural analysis of both ligands bound to KOR provides insights into the molecular determinants of KOR activation and antagonism. [, , , ]

LY2456302 (CERC-501, JNJ-67953964)

Compound Description: LY2456302 is a potent and selective KOR antagonist currently under investigation for its potential therapeutic benefits in treating depression, anxiety, and substance use disorders. Unlike nor-BNI and JDTic, it has a relatively shorter duration of action. [, , , ]

Relevance: LY2456302 and JDTic belong to the same pharmacological class, acting as selective KOR antagonists. Their development highlights the interest in KOR antagonism as a potential therapeutic strategy for various psychiatric disorders. The shorter duration of action of LY2456302 compared to JDTic suggests potential advantages in clinical settings. [, , , ]

Compound Description: These compounds are methylated JDTic analogs developed to explore the relationship between their pharmacokinetic properties and duration of action. []

Relevance: These compounds are structurally related to JDTic, differing in the position and number of methyl groups. This research aimed to identify JDTic analogs with potentially shorter durations of action by manipulating their brain penetration and clearance. []

AT-076

Compound Description: AT-076 is a derivative of JDTic that lacks the 3,4-dimethyl groups on the piperidine ring. It exhibits high binding affinity for all four opioid receptors (MOR, KOR, DOR, and NOP) and acts as an antagonist at all of them. []

Relevance: AT-076 highlights the importance of the 3,4-dimethyl groups in JDTic for KOR selectivity. Its pan-antagonist profile makes it a valuable tool compound for studying the complex interplay between different opioid receptor subtypes. []

BU09057, BU09058, and BU09059

Compound Description: These are novel ester derivatives of JDTic designed using soft-drug principles with the aim of developing shorter-acting KOR antagonists. [, , ]

Relevance: These compounds are structurally similar to JDTic, with the key difference being the replacement of the amide bond in JDTic with an ester linkage. The goal was to create KOR antagonists with improved pharmacokinetic properties, specifically a shorter duration of action, for potential therapeutic applications. [, , ]

Source and Classification

JDTic was synthesized through a series of chemical modifications aimed at enhancing its selectivity and potency as a kappa opioid receptor antagonist. The compound is classified under the category of opioid receptor antagonists, specifically targeting the kappa subtype. Its development has been documented in various studies focusing on structure-activity relationships and pharmacological evaluations .

Synthesis Analysis

Methods and Technical Details

The synthesis of JDTic involves several key steps that focus on modifying the piperidine structure to enhance its binding affinity for kappa opioid receptors. The initial synthetic pathway typically starts with the preparation of the piperidine core, followed by the introduction of specific substituents such as hydroxyl groups and methyl groups at defined positions on the aromatic ring.

  1. Starting Materials: The synthesis begins with commercially available precursors that undergo reactions such as alkylation and acylation.
  2. Key Reactions: Key reactions include:
    • N-alkylation: Introducing alkyl groups to the nitrogen atom in the piperidine ring.
    • Hydroxylation: Adding hydroxyl groups to enhance receptor binding.
    • Cyclization: Forming the isoquinoline structure through cyclization reactions.

The final product is purified using techniques like chromatography to ensure high purity suitable for biological testing .

Molecular Structure Analysis

Structure and Data

JDTic's molecular structure can be described as follows:

  • Molecular Formula: C19H24N2O3
  • Molecular Weight: 320.41 g/mol
  • Structural Features:
    • A tetrahydroisoquinoline core.
    • A hydroxyl group at the 7-position.
    • An N-substituted piperidine moiety.

The three-dimensional conformation of JDTic plays a crucial role in its interaction with kappa opioid receptors, influencing its pharmacological properties .

Chemical Reactions Analysis

Reactions and Technical Details

JDTic is primarily involved in receptor binding interactions rather than undergoing traditional chemical reactions. Its mechanism of action includes:

  1. Receptor Binding: JDTic binds selectively to kappa opioid receptors, blocking their activation by endogenous ligands such as dynorphins.
  2. Functional Assays: The effectiveness of JDTic has been evaluated using [(35)S]GTPγS binding assays, which measure the activation state of G-proteins associated with receptor signaling pathways.

The compound exhibits a high affinity for kappa opioid receptors (K_i = 8.82 nM), indicating its potential for therapeutic applications in conditions like depression and anxiety .

Mechanism of Action

Process and Data

The mechanism by which JDTic exerts its pharmacological effects involves:

  • Antagonism of Kappa Opioid Receptors: By binding to these receptors without activating them, JDTic prevents downstream signaling that typically leads to effects such as dysphoria or analgesia associated with kappa receptor activation.
  • Impact on Neurotransmitter Systems: The blockade of kappa opioid receptors may influence other neurotransmitter systems, including dopamine and serotonin pathways, contributing to its potential antidepressant effects.

Research indicates that JDTic's antagonistic properties may help mitigate symptoms related to stress-induced disorders and substance withdrawal .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

JDTic exhibits several notable physical and chemical properties:

  • Appearance: Typically appears as a white to off-white solid.
  • Solubility: Soluble in organic solvents; limited solubility in water.
  • Stability: Exhibits good metabolic stability in plasma with approximately 97% parent compound remaining after incubation.

These properties are critical for determining the bioavailability and therapeutic efficacy of JDTic in clinical applications .

Applications

Scientific Uses

JDTic has garnered interest for its potential applications in various scientific fields:

  • Pharmacology: As a selective kappa opioid receptor antagonist, JDTic is being studied for its ability to treat conditions such as depression, anxiety disorders, and addiction.
  • Neuroscience Research: It serves as a valuable tool for investigating the role of kappa opioid receptors in mood regulation and stress response.
  • Drug Development: Ongoing research aims to develop analogs of JDTic that may offer improved pharmacokinetic profiles or enhanced therapeutic effects.

Properties

CAS Number

361444-66-8

Product Name

JDTic

IUPAC Name

(3R)-7-hydroxy-N-[(2S)-1-[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl]-3-methylbutan-2-yl]-1,2,3,4-tetrahydroisoquinoline-3-carboxamide

Molecular Formula

C28H39N3O3

Molecular Weight

465.6 g/mol

InChI

InChI=1S/C28H39N3O3/c1-18(2)26(30-27(34)25-13-20-8-9-24(33)12-21(20)15-29-25)17-31-11-10-28(4,19(3)16-31)22-6-5-7-23(32)14-22/h5-9,12,14,18-19,25-26,29,32-33H,10-11,13,15-17H2,1-4H3,(H,30,34)/t19-,25+,26+,28+/m0/s1

InChI Key

ZLVXBBHTMQJRSX-VMGNSXQWSA-N

SMILES

CC1CN(CCC1(C)C2=CC(=CC=C2)O)CC(C(C)C)NC(=O)C3CC4=C(CN3)C=C(C=C4)O

Canonical SMILES

CC1CN(CCC1(C)C2=CC(=CC=C2)O)CC(C(C)C)NC(=O)C3CC4=C(CN3)C=C(C=C4)O

Isomeric SMILES

C[C@H]1CN(CC[C@@]1(C)C2=CC(=CC=C2)O)C[C@H](C(C)C)NC(=O)[C@H]3CC4=C(CN3)C=C(C=C4)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.